3-(1-Methylbenzimidazol-2-yl)propylamine
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Overview
Description
3-(1-Methylbenzimidazol-2-yl)propylamine is a chemical compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the 1-methyl group on the benzimidazole ring and the propylamine substituent makes this compound particularly interesting for various scientific research applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity exhibited by the compound.
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target proteins or enzymes . The specific mode of action would depend on the target and the biological activity of the compound.
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their biological activity . For example, some benzimidazole derivatives have shown antiproliferative activity against certain cancer cell lines .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert various biological effects depending on their mode of action and the biochemical pathways they affect .
Action Environment
Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to mimic properties of DNA bases
Cellular Effects
Benzimidazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propylamine is not well-defined. Benzimidazoles are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Benzimidazoles have been shown to affect tubulin polymerization, slowing down the process comparably to nocodazole .
Metabolic Pathways
Drug metabolism generally involves phase I and phase II reactions, which could potentially involve this compound .
Transport and Distribution
Benzimidazoles have been shown to exhibit potent anionophoric activity, suggesting potential transport mechanisms .
Subcellular Localization
Certain benzimidazole derivatives have been shown to localize in specific cellular compartments, such as the endoplasmic reticulum .
Preparation Methods
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize efficient synthetic routes to ensure high yield and purity. For instance, the reaction of o-phenylenediamine with formic acid in the presence of a catalyst can yield the benzimidazole core, which is then methylated and further reacted with propylamine to obtain the final product .
Chemical Reactions Analysis
3-(1-Methylbenzimidazol-2-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(1-Methylbenzimidazol-2-yl)propylamine has gained significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
3-(1-Methylbenzimidazol-2-yl)propylamine can be compared to other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12/h2-3,5-6H,4,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKWNHOWCSDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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